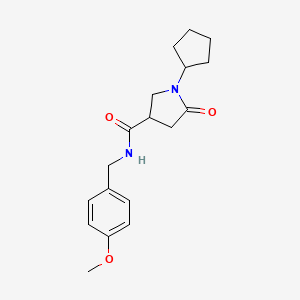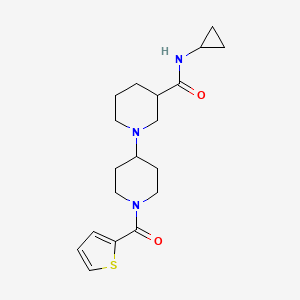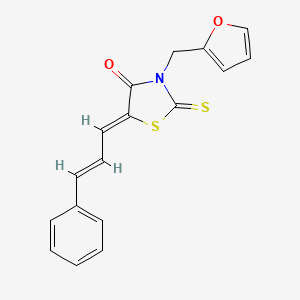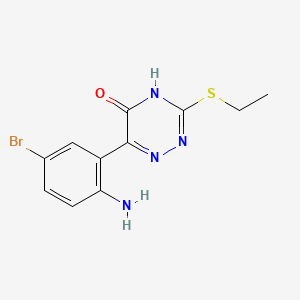![molecular formula C22H22N2O2 B6117862 N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It was first synthesized in 2004 by researchers at the University of Nottingham, UK. Since then, MMPIP has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide acts as a selective antagonist of the mGlu7 receptor, which is primarily expressed in the central nervous system. The mGlu7 receptor is involved in the regulation of synaptic transmission and plasticity, as well as the modulation of various neurotransmitter systems. By blocking the activity of the mGlu7 receptor, this compound can modulate the release of various neurotransmitters and affect neuronal signaling pathways.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments include its high potency and selectivity for the mGlu7 receptor, as well as its well-characterized mechanism of action. However, the limitations of using this compound include its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
For research on N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide include the development of more potent and selective mGlu7 antagonists, as well as the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on neurotransmitter release and neuronal signaling pathways.
Métodos De Síntesis
The synthesis of N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the formation of a pyrroloquinoline ring system through a Pictet-Spengler reaction. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. Studies have demonstrated that this compound can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
2-methyl-9-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-12-8-13(2)19(14(3)9-12)23-22(26)18-11-24-15(4)10-16-6-5-7-17(20(16)24)21(18)25/h5-9,11,15H,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQKNICNUDTJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)
![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)

![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)



![1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)
![2,2'-[1,2-ethanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B6117843.png)
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6117852.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-methoxybenzamide](/img/structure/B6117863.png)
